molecular formula C16H8BrClN2O4S2 B5019033 5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5019033
M. Wt: 471.7 g/mol
InChI Key: VZGQVPZIMGNTHX-WLRTZDKTSA-N
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Description

5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H8BrClN2O4S2 and its molecular weight is 471.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.87974 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular and Antimicrobial Applications

  • Antitubercular Activity : Analogues of this compound, such as 4-(2-bromobenzylidene)-1-(4-chlorophenyl)pyrazolidine-3,5-dione, demonstrated significant in vitro activity against Mycobacterium tuberculosis, with minimal cytotoxicity, indicating potential as antitubercular agents (Samala et al., 2014).
  • Antimicrobial Potential : Derivatives of thiazolidin-4-one, including 5-(4-nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino compounds, have shown promising antimicrobial properties. This indicates the potential application of such compounds in combating various microbial infections (Deep et al., 2016).

Anticancer Research

  • Anticancer Studies : 4-thiazolidinone derivatives have been synthesized and evaluated for anticancer properties. N-(2-(5-(4-hydroxybenzylidene)-2-(4- methoxyphenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl) benzamide was identified as a potent anticancer agent, showcasing the potential of thiazolidinone derivatives in cancer therapy (Deep et al., 2016).

Supramolecular Chemistry

  • Supramolecular Self-Assembly : The study of supramolecular assemblies of thioxothiazolidinone derivatives, including 3-aryl-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives, revealed their role in stabilizing three-dimensional frameworks through diverse noncovalent interactions. This research expands the understanding of supramolecular chemistry and its applications (Andleeb et al., 2017).

properties

IUPAC Name

(5E)-5-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrClN2O4S2/c17-12-7-11(20(23)24)4-8(14(12)21)5-13-15(22)19(16(25)26-13)10-3-1-2-9(18)6-10/h1-7,21H/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGQVPZIMGNTHX-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

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